molecular formula C23H24N4O4 B11594571 N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide

Cat. No.: B11594571
M. Wt: 420.5 g/mol
InChI Key: BWALXUPAFQBRSD-ZHZULCJRSA-N
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Description

N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a benzylidene group, and an imidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The benzylidene group is then introduced via a condensation reaction with an aldehyde. Finally, the morpholine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-{(4Z)-4-[4-(morpholin-4-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide stands out due to its complex structure, which provides unique reactivity and potential for diverse applications. Its combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(4Z)-4-[(4-morpholin-4-ylphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C23H24N4O4/c1-16-3-2-4-18(13-16)24-21(28)15-27-22(29)20(25-23(27)30)14-17-5-7-19(8-6-17)26-9-11-31-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)(H,25,30)/b20-14-

InChI Key

BWALXUPAFQBRSD-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)NC2=O

Origin of Product

United States

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